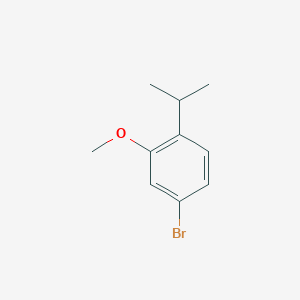

4-Bromo-1-isopropyl-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-1-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCIPBSEEFZRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369775-86-9 | |

| Record name | 4-Bromo-1-isopropyl-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-isopropylanisole chemical structure and molecular weight

Chemical Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-Bromo-2-isopropylanisole (CAS: 24591-33-1) is a halogenated aromatic building block critical to the synthesis of lipophilic pharmaceutical candidates. Characterized by the interplay between a sterically demanding isopropyl group and an electron-donating methoxy moiety, this scaffold serves as a robust intermediate for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in drug discovery.

Chemical Identity & Structural Architecture[1]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 1-Bromo-4-methoxy-3-(propan-2-yl)benzene |

| Common Name | 4-Bromo-2-isopropylanisole |

| CAS Registry Number | 24591-33-1 |

| Molecular Formula | C₁₀H₁₃BrO |

| SMILES | COC1=C(C(C)C)C=C(Br)C=C1 |

| InChI Key | LGEUHIWKMYPPSN-UHFFFAOYSA-N |

Structural Analysis & Electronic Effects

The molecule features a trisubstituted benzene ring where the electronic and steric environments are dictated by the ortho-isopropyl and para-bromo substituents relative to the methoxy group.

-

Electronic Push-Pull: The methoxy group (-OMe) is a strong

-donor, activating the ring and directing electrophilic substitution primarily to the para position (C4) and ortho position (C6). The bromine atom at C4 acts as a weak deactivator but provides a functional handle for further derivatization. -

Steric Shielding: The isopropyl group at C2 exerts significant steric bulk (A-value ~ 2.2 kcal/mol), restricting rotation around the C(aryl)-C(alkyl) bond and shielding the C1-O bond from metabolic dealkylation. This "ortho-effect" is a valuable strategy in medicinal chemistry to improve the metabolic stability of ether linkages.

Physicochemical Profile

The following data represents the core physical properties relevant to handling and purification.

| Property | Value / Description | Note |

| Molecular Weight | 229.12 g/mol | Monoisotopic Mass: 228.015 |

| Physical State | Clear to pale yellow liquid | At standard temperature/pressure |

| Boiling Point | ~245–250 °C (Predicted) | High BP due to molecular weight |

| Density | 1.28 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.7 – 3.9 | Highly Lipophilic |

| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water |

Synthetic Methodology

Route Selection: Regioselective Bromination

The most robust synthesis involves the electrophilic aromatic bromination of 2-isopropylanisole. The challenge lies in ensuring regioselectivity for the para position (C4) over the ortho position (C6).

Mechanism: Electrophilic Aromatic Substitution (S_EAr). Regiocontrol: The methoxy group is a stronger activator than the isopropyl group.

-

C4 (Para to OMe): Favored electronically and sterically less hindered than C2.

-

C6 (Ortho to OMe): Electronically activated but sterically accessible; however, para substitution usually dominates in anisole derivatives unless blocked.

Experimental Protocol (Recommended)

Reagents: 2-Isopropylanisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

-

Preparation: Dissolve 2-isopropylanisole in anhydrous ACN (0.5 M concentration) under an inert atmosphere (N₂).

-

Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to prevent exotherms and minimize poly-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quench: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine species.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Reaction Pathway Visualization

Figure 1: Regioselective bromination pathway favoring the para-substituted product due to electronic direction of the methoxy group.

Analytical Characterization

Verification of the structure requires confirming the substitution pattern (1,2,4-trisubstituted ring).

Predicted ¹H-NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.30 – 7.25 | Doublet (d, J=2.5 Hz) | 1H | Ar-H3 (Meta to OMe, Ortho to iPr) |

| 7.22 – 7.18 | Doublet of Doublets (dd) | 1H | Ar-H5 (Ortho to Br) |

| 6.75 – 6.70 | Doublet (d, J=8.5 Hz) | 1H | Ar-H6 (Ortho to OMe) |

| 3.82 | Singlet (s) | 3H | -OCH₃ |

| 3.30 | Septet (sep, J=6.9 Hz) | 1H | -CH (CH₃)₂ |

| 1.20 | Doublet (d, J=6.9 Hz) | 6H | -CH(CH₃ )₂ |

Note: The coupling constant J=2.5 Hz for H3 indicates meta-coupling, confirming the 1,2,4 substitution pattern.

Applications in Drug Discovery[4][5][6]

Scaffold Utility

4-Bromo-2-isopropylanisole is a high-value "building block" for Fragment-Based Drug Design (FBDD) .

-

Suzuki-Miyaura Coupling: The aryl bromide undergoes facile Pd-catalyzed coupling with boronic acids to generate biaryl scaffolds common in kinase inhibitors.

-

Lipophilic Pocket Filling: The isopropyl group provides a hydrophobic anchor. When the methoxy group interacts with solvent-exposed regions, the isopropyl moiety can fill hydrophobic sub-pockets (e.g., in GPCRs or Nuclear Receptors), enhancing binding affinity via van der Waals interactions.

-

Bioisosterism: The 2-isopropylanisole motif acts as a lipophilic bioisostere for other bulky ethers, modulating solubility and membrane permeability.

Structural Logic Diagram

Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.

Safety & Handling (EHS)

Signal Word: WARNING

-

GHS Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over extended periods.

References

-

National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 14698794, 4-Bromo-2-isopropyl-1-methoxybenzene. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Bromo-1-isopropyl-2-methoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility characteristics of 4-Bromo-1-isopropyl-2-methoxybenzene, a substituted aromatic compound with relevance in synthetic chemistry and pharmaceutical research. Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies, and developing formulation protocols. This document provides a detailed analysis of the compound's physicochemical properties, a predictive solubility profile based on theoretical principles and data from analogous structures, and a robust experimental workflow for precise solubility determination.

Physicochemical Properties of 4-Bromo-1-isopropyl-2-methoxybenzene

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. 4-Bromo-1-isopropyl-2-methoxybenzene (also known as 4-Bromo-2-isopropylanisole) possesses a unique combination of functional groups that dictate its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | [1][2] |

| Molecular Weight | 229.11 g/mol | [1][2] |

| IUPAC Name | 4-bromo-1-methoxy-2-(propan-2-yl)benzene | [3] |

| CAS Number | 24591-33-1 | [3][4] |

| Calculated LogP | 3.7 - 3.83 | [1][2][3] |

The calculated LogP value, a measure of lipophilicity, suggests that 4-Bromo-1-isopropyl-2-methoxybenzene is a non-polar, hydrophobic molecule.[1][2][3] The core benzene ring, the isopropyl group, and the bromine atom contribute to its non-polar character. The methoxy group introduces a slight polar element, but the overall molecule is expected to have limited solubility in polar solvents like water and be more soluble in non-polar organic solvents. This aligns with the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces tend to be miscible.[5][6][7]

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Soluble | Similar non-polar characteristics. |

| Toluene | Non-polar (aromatic) | Soluble | Aromatic nature enhances interaction. |

| Diethyl Ether | Slightly Polar | Soluble | A common solvent for non-polar to moderately polar organic compounds.[8] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Often a good solvent for a wide range of organic compounds. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM in its solvent properties. |

| Ethyl Acetate | Polar Aprotic | Soluble | Can dissolve a range of polar and non-polar compounds. |

| Acetone | Polar Aprotic | Moderately Soluble | The polarity of acetone may limit the solubility of the highly non-polar target compound. |

| Ethanol | Polar Protic | Sparingly Soluble to Insoluble | The hydrogen bonding network of ethanol is not favorable for dissolving the non-polar solute. |

| Methanol | Polar Protic | Sparingly Soluble to Insoluble | Similar to ethanol, its high polarity makes it a poor solvent for this compound. |

| Water | Polar Protic | Insoluble | The hydrophobic nature of the molecule will lead to very low solubility in water. |

It is crucial to emphasize that this predicted profile is an estimation. For any application requiring precise solubility values, experimental determination is essential.

Experimental Determination of Solubility

A reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[9] This protocol is designed to achieve a saturated solution and then measure the concentration of the dissolved solute.

Shake-Flask Method: A Step-by-Step Protocol

-

Preparation : Add an excess amount of crystalline 4-Bromo-1-isopropyl-2-methoxybenzene to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is critical to ensure that the solution reaches saturation.

-

Equilibration : Agitate the sealed container at a constant and controlled temperature for a prolonged period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. An orbital shaker or rotator is suitable for this purpose.

-

Phase Separation : After the equilibration period, cease agitation and allow the undissolved solid to sediment. This can be accelerated by centrifugation.

-

Sample Withdrawal and Dilution : Carefully withdraw a known volume of the clear supernatant (the saturated solution). To ensure that the concentration is within the linear range of the analytical method, perform a precise serial dilution of the supernatant with the same solvent.

-

Quantification : Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with standard solutions of known concentrations of 4-Bromo-1-isopropyl-2-methoxybenzene is required for accurate quantification.

-

Calculation : From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for experimental solubility determination.

The Interplay of Structure and Solubility

The solubility of 4-Bromo-1-isopropyl-2-methoxybenzene is a direct consequence of its molecular architecture. The following diagram illustrates the relationship between the compound's structural features and its predicted solubility in different classes of solvents.

Caption: Structure-solubility relationship diagram.

The large non-polar surface area, contributed by the benzene ring, isopropyl group, and bromine atom, favors interactions with non-polar solvents through van der Waals forces. The slightly polar methoxy group can engage in dipole-dipole interactions with polar aprotic solvents. Conversely, the overall hydrophobicity of the molecule leads to poor solvation in highly polar protic solvents like water, where the strong hydrogen bonding network of the solvent would be disrupted.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-1-isopropyl-2-methoxybenzene. While specific quantitative data remains to be experimentally determined, a strong predictive understanding can be derived from its physicochemical properties and the behavior of structurally similar molecules. The provided experimental protocol offers a clear and reliable path for researchers to obtain precise solubility data, which is indispensable for the successful application of this compound in research and development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

PubChem. (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene. Retrieved February 24, 2026, from [Link]

- Fluorochem. (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene.

-

PubChem. (n.d.). 1-Bromo-4-isopropyl-2-methoxybenzene. Retrieved February 24, 2026, from [Link]

- AChemBlock. (2026, February 19). 4-Bromo-2-isopropyl-1-methoxybenzene 96%.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

- Solubility of Things. (n.d.). 4-Bromoanisole.

- BenchChem. (n.d.). solubility profile of 2-Bromo-1-isopropyl-4-nitrobenzene in common lab solvents.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-N-chlorobenzamide in Common Organic Solvents.

- Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?.

Sources

- 1. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-isopropyl-2-methoxybenzene | C10H13BrO | CID 23113881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Bromo-2-isopropyl-1-methoxybenzene 96% | CAS: 24591-33-1 | AChemBlock [achemblock.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Bromo-1-isopropyl-2-methoxybenzene: A Versatile Building Block in Modern Synthesis

This guide provides a comprehensive technical overview of 4-Bromo-1-isopropyl-2-methoxybenzene, a key aromatic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical identifiers, physicochemical properties, synthetic routes, and its strategic applications in the synthesis of complex organic molecules. This document emphasizes the causality behind experimental choices and provides actionable protocols for its synthesis and derivatization.

Core Chemical Identity and Properties

4-Bromo-1-isopropyl-2-methoxybenzene is a substituted aromatic compound featuring a bromine atom, an isopropyl group, and a methoxy group attached to a benzene ring. This unique combination of functional groups offers a versatile platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Key Identifiers

The unambiguous identification of a chemical compound is paramount for scientific rigor. The key identifiers for 4-Bromo-1-isopropyl-2-methoxybenzene are summarized in the table below.

| Identifier | Value | Source |

| PubChem CID | 57593946 | |

| InChIKey | LKCIPBSEEFZRGN-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)Br)OC | |

| IUPAC Name | 4-bromo-2-methoxy-1-propan-2-ylbenzene | [1] |

| CAS Number | 24591-33-1 | [1] |

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in chemical reactions and biological systems. While experimental data for 4-Bromo-1-isopropyl-2-methoxybenzene is not extensively reported, computational predictions provide valuable insights.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | |

| Molecular Weight | 229.11 g/mol | [1] |

| XLogP3 | 3.7 | [1] |

| Monoisotopic Mass | 228.01498 Da |

The positive XLogP3 value suggests that the compound is lipophilic and has low solubility in water.

Synthesis and Elucidation

The synthesis of 4-Bromo-1-isopropyl-2-methoxybenzene can be approached through several routes, typically involving the functionalization of a pre-existing benzene ring. A logical and efficient approach involves the electrophilic bromination of 1-isopropyl-2-methoxybenzene.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol describes a plausible method for the synthesis of 4-Bromo-1-isopropyl-2-methoxybenzene, drawing upon established procedures for the bromination of similar aromatic compounds.

Reaction Scheme:

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-isopropylanisole

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-isopropylanisole (CAS: 81090-34-8 / 34881-45-3). While this substrate is sterically accessible at the reaction site (C4), the presence of the electron-donating methoxy (C1) and isopropyl (C2) groups renders the C-Br bond electron-rich, potentially slowing the rate of oxidative addition compared to electron-deficient aryl halides.

This guide presents two validated workflows:

-

Method A (Standard): A cost-effective, robust protocol for coupling with activated aryl boronic acids.

-

Method B (Advanced): A high-turnover protocol utilizing Buchwald ligands for coupling with deactivated or heteroaryl boronic acids.

Chemical Profile & Reactivity Analysis

Substrate Properties

| Property | Data |

| IUPAC Name | 1-Bromo-4-methoxy-2-(propan-2-yl)benzene |

| Molecular Weight | 229.11 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~265 °C (Predicted) |

| Electronic Character | Electron-Rich (Deactivated Electrophile) |

| Steric Environment | Unhindered at C4 (Reaction Site) |

Mechanistic Considerations

The success of the Suzuki-Miyaura coupling depends on the catalytic cycle: Oxidative Addition , Transmetallation , and Reductive Elimination .[1]

-

Oxidative Addition (The Rate-Limiting Step): The methoxy group at C1 is a strong pi-donor (resonance), increasing electron density in the aromatic ring. This makes the C-Br bond at C4 stronger and less electrophilic. Consequently, the Pd(0) catalyst requires ligands that are electron-rich (to increase the nucleophilicity of the metal center) to facilitate insertion into the C-Br bond.

-

Sterics: The isopropyl group is at C2, and the bromine is at C4. The reaction site is flanked by protons, meaning steric hindrance is negligible for the incoming catalyst, unlike in 2,6-disubstituted aryl halides.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step.

Figure 1: Catalytic cycle emphasizing the oxidative addition challenge for electron-rich 4-Bromo-2-isopropylanisole.

Experimental Protocols

Method A: Standard Protocol (Cost-Effective)

Best for: Coupling with Phenylboronic acid, 4-Fluorophenylboronic acid, and other activated partners.

Reagents:

-

Substrate: 1.0 equiv (229 mg, 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution or finely ground solid)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Procedure:

-

Setup: Charge a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

-

Addition: Add 4-Bromo-2-isopropylanisole (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Inerting: Cap the vessel and cycle vacuum/Argon three times.

-

Solvent: Inject degassed 1,4-Dioxane (4 mL) and degassed 2M K₂CO₃ (1.5 mL) under Argon flow. Note: Oxygen causes homocoupling of the boronic acid.

-

Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[2]

Method B: Advanced Protocol (Challenging Partners)

Best for: Heteroaryl boronic acids (Pyridines, Pyrimidines) or when Method A yields <50%.

Rationale: This method uses SPhos or XPhos , bulky electron-rich biaryl phosphine ligands. These ligands accelerate oxidative addition into the electron-rich anisole ring and stabilize the Pd center during transmetallation with heteroaromatics.

Reagents:

-

Catalyst System: Pd₂(dba)₃ (1 mol%) + SPhos (2-4 mol%) OR Pre-formed XPhos Pd G2 (2 mol%).

-

Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate often performs better for heteroaryls.

-

Solvent: Toluene / Water (10:1) or n-Butanol.

Procedure:

-

Pre-complexation (if using Pd2(dba)3/Ligand): In the reaction vessel, mix Pd₂(dba)₃ and SPhos in the solvent (Toluene) under Argon for 10 mins at RT to generate the active catalyst.

-

Reactants: Add the Substrate (1.0 mmol), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 mmol).

-

Heating: Heat to 100 °C (or 110 °C in a sealed tube).

-

Time: Reaction is typically faster (1–4 hours).

Optimization & Troubleshooting Logic

Use the following decision tree to troubleshoot low yields.

Figure 2: Troubleshooting logic for optimizing the coupling of 4-Bromo-2-isopropylanisole.

Comparison of Base and Solvent Effects[3][4]

The choice of base significantly impacts the reaction, particularly for sterically sensitive or base-sensitive boronic acids.

| Base | Solvent System | Suitability for 4-Bromo-2-isopropylanisole |

| K₂CO₃ | Dioxane/H₂O | Standard. Good general purpose. Works for 90% of aryl-aryl couplings. |

| Na₂CO₃ | DME/H₂O | Milder. Use if the boronic acid partner contains esters or nitriles sensitive to hydrolysis. |

| K₃PO₄ | Toluene/H₂O | High Performance. Best for heteroaryl couplings or when using Buchwald ligands (Method B). |

| Cs₂CO₃ | DMF or THF | Steric Help. The large Cesium cation can help solubility, but DMF can be hard to remove. |

Safety & Handling (MSDS Highlights)

-

4-Bromo-2-isopropylanisole:

-

Palladium Catalysts:

-

Hazards: Potential sensitizers. Heavy metal toxicity.

-

Disposal: All aqueous and solid waste must be disposed of in heavy metal waste streams.

-

-

1,4-Dioxane:

-

Hazards: Carcinogen, forms peroxides. Use only from fresh bottles or test for peroxides before heating.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

PubChem Compound Summary. (n.d.). 4-Bromo-3-isopropylanisole (Isomer Reference). National Library of Medicine.

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-2-isopropylaniline (Structural Analog for reactivity comparison).

-

BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling Reactions. BenchChem Protocols.

Sources

Grignard reagent formation from 4-Bromo-1-isopropyl-2-methoxybenzene

Application Note: Synthesis of (4-Isopropyl-3-methoxyphenyl)magnesium bromide

Executive Summary

This guide details the preparation of the Grignard reagent derived from 4-Bromo-1-isopropyl-2-methoxybenzene (CAS: 67868-73-9, also known as 4-bromo-2-methoxy-1-(propan-2-yl)benzene). This intermediate is a critical building block in medicinal chemistry, particularly for SGLT2 inhibitors and other diarylmethane scaffolds.

While aryl bromides generally undergo oxidative addition to magnesium readily, this specific substrate presents a unique electronic profile. The electron-rich nature of the arene (stabilized by methoxy and isopropyl groups) can occasionally render the initiation sluggish compared to electron-deficient halides. This protocol utilizes a THF-mediated direct insertion strategy, optimized for high conversion (>95%) and minimal Wurtz homocoupling.

Chemical Context & Mechanistic Insight

Substrate Analysis

-

Structure: The bromine atom is located at the C4 position.

-

C1: Isopropyl group (weakly activating, bulky).

-

C2: Methoxy group (strongly activating by resonance, withdrawing by induction).

-

C4: Bromine (Reactive site).

-

-

Steric Environment: The C4 position is flanked by protons at C3 and C5. Consequently, the carbon-halogen bond is sterically accessible, allowing for direct interaction with the magnesium surface.

-

Electronic Factors: The ring is electron-rich. While this generally increases nucleophilicity of the resulting Grignard, it can sometimes raise the reduction potential required for the initial Single Electron Transfer (SET) step, necessitating thermal activation or chemical initiators.

Reaction Mechanism (SET)

The formation proceeds via a radical mechanism on the magnesium surface.

-

SET: Electron transfer from Mg(0) to the Aryl-Br

-antibonding orbital. -

Radical Formation: Generation of an aryl radical anion, which decomposes to an aryl radical and bromide anion.

-

Recombination: Rapid recombination of the aryl radical with the oxidized Mg(I) species to form the C-Mg bond.

Figure 1: Mechanistic pathway highlighting the critical SET step and potential for homocoupling (Wurtz reaction) if radical diffusion occurs.

Pre-Reaction Planning

Reagents & Materials

| Component | Specification | Purpose |

| Substrate | 4-Bromo-1-isopropyl-2-methoxybenzene | Precursor. Purity >98% recommended. |

| Magnesium | Turnings (Grignard grade) | Source of Mg(0). Crush lightly to expose fresh surface. |

| Solvent | Anhydrous THF | Ether linkage coordinates Mg, stabilizing the reagent. Must be <50 ppm H₂O. |

| Activator | Iodine (I₂) crystals | Removes MgO passivation layer; visual indicator of initiation. |

| Inert Gas | Nitrogen or Argon | Essential. O₂ and moisture kill Grignard reagents instantly. |

Concentration Strategy

-

Target Concentration: 0.8 M to 1.0 M.

-

Why? Concentrations below 0.5 M are slow to initiate. Concentrations above 1.5 M risk precipitation and uncontrollable exotherms.

Detailed Experimental Protocol

Phase 1: Setup and Activation

-

Glassware Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under a stream of Nitrogen/Argon. Allow to cool to room temperature under inert gas flow.

-

Magnesium Loading: Charge the flask with Magnesium turnings (1.1 - 1.2 equivalents) .

-

Tip: Dry-stir the turnings vigorously for 5 minutes to mechanically abrade the surface.

-

-

Solvent Charge: Add enough anhydrous THF to just cover the magnesium turnings (approx. 10% of total solvent volume).

-

Activation: Add a single crystal of Iodine . The solution will turn dark brown/orange.

-

Observation: Heat gently with a heat gun or warm water bath. The disappearance of the brown color indicates the formation of MgI₂ and successful activation of the metal surface.

-

Phase 2: Initiation

-

Substrate Solution: Dissolve the 4-Bromo-1-isopropyl-2-methoxybenzene (1.0 equiv) in the remaining anhydrous THF inside the addition funnel.

-

The "Kick-Start": Add 5-10% of the substrate solution dropwise to the activated Mg/THF mixture.

-

Confirmation: Stop stirring for a moment. Look for:

-

Spontaneous bubbling (solvent boiling) at the metal surface.

-

A slight turbidity/cloudiness (formation of Grignard).

-

Exotherm (touch the flask bottom; it should feel warm).

-

-

Troubleshooting: If no reaction occurs after 5 minutes, add 1,2-dibromoethane (0.05 equiv) or heat the mixture to reflux until initiation is observed.

Phase 3: Addition and Aging

-

Controlled Addition: Once initiated, begin dropwise addition of the remaining substrate solution.

-

Rate Control: Adjust the rate to maintain a gentle, self-sustained reflux.[1] If the reaction cools too much, the reaction may stall; if it gets too hot, Wurtz coupling increases.

-

-

Post-Addition Aging: After addition is complete, heat the reaction to reflux (approx. 65°C) for 1 to 2 hours . This ensures conversion of the sterically slightly encumbered aryl bromide.

-

Cooling: Allow the dark grey/brown solution to cool to room temperature.

Figure 2: Operational workflow for the synthesis of the Grignard reagent.

Quality Control: The Knochel Titration

Never assume the theoretical yield. Grignard reagents degrade over time or may have incomplete conversion. The Knochel method is the industry standard for accuracy.

Reagents:

-

Titrant: Iodine (I₂) standard solution (approx 1.0 M in THF).

-

Titration Medium: Saturated LiCl in THF (approx 0.5 M).

Procedure:

-

Weigh exactly 254 mg of Iodine into a 10 mL volumetric flask and dilute to mark with dry THF (creates a 0.1 M I₂ solution).

-

In a clean vial, add 2 mL of sat. LiCl/THF solution .

-

Add 0.50 mL of your Grignard reaction mixture to the vial.

-

Titrate with the 0.1 M Iodine solution until a faint brown color persists (indicating excess Iodine).

Calculation:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Initiation | Passivated Mg surface or wet solvent. | Add 2-3 drops of 1,2-dibromoethane (DBE). Apply localized heat (heat gun). Ensure THF is <50ppm H₂O. |

| Reaction Stalls | Temperature too low. | Apply external heating to maintain reflux during addition. |

| Precipitation | Concentration too high (>1.5M). | Add more anhydrous THF to dissolve salts. |

| Low Yield (Wurtz) | Overheating or fast addition. | Slow down addition rate. Cool slightly (but maintain reflux). Dilute reaction. |

Safety & Handling

-

Hazards:

-

Controls:

-

Perform all operations in a fume hood.

-

Keep a bucket of sand or Class D fire extinguisher nearby.

-

Quenching: Never pour water directly into the reaction. Quench by slow addition of the reaction mixture into a cooled saturated NH₄Cl solution or ice/water slurry.

-

References

-

Mechanism & Kinetics: Rogers, H. R.; Hill, C. L.; Fujiwara, Y.; Rogers, R. J.; Mitchell, H. L.; Whitesides, G. M. "Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium." Journal of the American Chemical Society, 1980 , 102, 217. Link

-

Titration Method: Krasovskiy, A.; Knochel, P. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[4][5][6][7] Synthesis, 2006 , 5, 890–891.[4][5][7] Link

-

General Protocol: "Grignard Reagents." Organic Syntheses, Coll.[8][9] Vol. 1, p. 226 (1941 ).[8] Link

-

Substrate Context (SGLT2): Example usage in gliflozin synthesis patents often references similar intermediate preparations. See: US Patent 20110077418A1, "Process for the preparation of glucoside derivatives." Link

Sources

- 1. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene - Google Patents [patents.google.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. scribd.com [scribd.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Regioselective Synthesis of 4-Formyl-2-isopropyl-1-methoxybenzene via Bromine-Lithium Exchange

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 4-formyl-2-isopropyl-1-methoxybenzene (also identified as 3-isopropyl-4-methoxybenzaldehyde). This intermediate is critical in the development of various pharmaceutical pharmacophores, particularly in the modification of thymol-derived natural products and ligand synthesis.

The Regioselectivity Challenge: Direct lithiation (Directed Ortho Metalation, DoM) of the starting material, 2-isopropyl-1-methoxybenzene (2-isopropylanisole), is not recommended for this specific target.

-

Why DoM Fails: The methoxy group is a strong Directed Metalation Group (DMG). Treatment with n-butyllithium (n-BuLi) typically directs lithiation to the ortho position (C6), yielding the 2,6-substituted isomer (6-formyl-2-isopropyl-1-methoxybenzene) rather than the desired 2,4-isomer.

-

The Solution: This protocol utilizes a Bromine-Lithium Exchange strategy.[1][2] We first install a bromine atom at the C4 position (para to the methoxy) using electrophilic aromatic substitution, which is governed by the strong directing effect of the methoxy group. Subsequent treatment with n-BuLi effects a rapid and clean lithium-halogen exchange at C4, followed by formylation with

-dimethylformamide (DMF).

Reaction Scheme Overview

Figure 1: Strategic workflow differentiating the regioselective bromination route from direct metalation.

Precursor Synthesis: Regioselective Bromination

Note: If 4-bromo-2-isopropyl-1-methoxybenzene is commercially available, skip to Section 3. If synthesizing from 2-isopropylanisole, follow this protocol.

Objective: Install a bromine handle specifically at the C4 position. Mechanism: The methoxy group is a strong ortho/para activator. The isopropyl group at C2 sterically hinders the C3 position. Consequently, electrophilic bromination occurs predominantly at C4 (para to OMe).

Protocol A: Bromination with NBS

Reagents:

-

2-Isopropyl-1-methoxybenzene (1.0 equiv)[3]

- -Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) (0.5 M concentration relative to substrate)

-

Ammonium Acetate (10 mol% catalyst - optional, promotes regioselectivity)

Procedure:

-

Setup: Charge a round-bottom flask with 2-isopropyl-1-methoxybenzene and MeCN. Cool to 0°C in an ice bath.

-

Addition: Add NBS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

-

Workup: Quench with saturated aqueous

(to remove excess bromine). Extract with diethyl ether ( -

Validation:

NMR should show a characteristic pattern for 1,2,4-trisubstitution.

Core Protocol: Lithiation and Formylation[4]

Safety Critical: n-Butyllithium is pyrophoric.[4] All steps must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Reagents & Equipment Table

| Component | Specification | Role |

| Substrate | 4-Bromo-2-isopropyl-1-methoxybenzene | Precursor for Li-exchange |

| Lithium Source | n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in Hexanes | Lithium-Halogen Exchange Reagent |

| Electrophile | Formyl source | |

| Solvent | Tetrahydrofuran (THF), Anhydrous, Inhibitor-free | Reaction medium (solvates Li-species) |

| Quench | Saturated aqueous | Proton source / Hydrolysis |

| Gas | Argon (preferred) or Nitrogen | Inert atmosphere |

Experimental Workflow

Step 1: System Preparation[5][6]

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Evacuate and backfill with Argon three times while the flask is still hot. Allow to cool to RT under positive Argon pressure.

Step 2: Solvation and Cooling[7]

-

Add 4-bromo-2-isopropyl-1-methoxybenzene (1.0 equiv, e.g., 2.29 g, 10 mmol) via syringe.

-

Add anhydrous THF (50 mL, 0.2 M).

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Checkpoint: The solution must be completely moisture-free. Any water will quench the n-BuLi immediately.

-

Step 3: Lithium-Halogen Exchange[1]

-

Add n-BuLi (1.1 equiv, e.g., 6.9 mL of 1.6 M solution) dropwise via syringe over 10–15 minutes.

-

Technique: Run the solution down the side of the flask to precool it before it hits the reaction mass.

-

-

Stir at -78°C for 30–45 minutes .

-

Observation: A color change (often to pale yellow or light pink) may occur, indicating the formation of the aryl lithium species.

-

Why -78°C? Low temperature prevents the aryl lithium from attacking the THF solvent (via

-deprotonation) and suppresses Wurtz-type coupling.

-

Step 4: Formylation (The Quench)

-

Add anhydrous DMF (3.0 equiv, e.g., 2.3 mL) dropwise to the cold solution.

-

Note: DMF is used in excess to ensure rapid trapping of the lithiated species.

-

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

Step 5: Hydrolysis and Workup

-

At 0°C, carefully add saturated aqueous

(20 mL) to quench the reaction. Vigorous stirring is required to hydrolyze the intermediate to the aldehyde. -

Stir for 15 minutes at RT.

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

mL). -

Wash: Wash the combined organic layers with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification and Characterization

Purification

The crude oil is typically purified via Flash Column Chromatography.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 95:5

85:15). -

Product: The aldehyde is less polar than the alcohol byproducts but more polar than the debrominated starting material.

Characterization Data (Expected)

-

Appearance: Pale yellow oil or low-melting solid.

-

NMR (400 MHz,

- 9.85 (s, 1H, CH O) – Diagnostic aldehyde peak.

- 7.7–7.8 (m, 2H, Ar-H at C3, C5) – Deshielded by carbonyl.

- 6.9–7.0 (d, 1H, Ar-H at C6).

-

3.90 (s, 3H, OCH

-

3.35 (sept, 1H, CH (

-

1.25 (d, 6H, CH(

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or DMF | Distill THF over Na/Benzophenone; store DMF over 4Å sieves. |

| Debrominated Product | Incomplete trapping with DMF | Increase DMF equivalents (up to 5.0 equiv); ensure efficient stirring. |

| Wurtz Coupling | Temperature too high | Strictly maintain -78°C during n-BuLi addition and exchange. |

| Wrong Isomer | Used DoM (Route A) instead of Exchange | Ensure starting material is the 4-bromo derivative, not the parent anisole. |

References

-

Regioselective Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of the Chemical Society, Perkin Transactions 1, 1999 . Link

-

Lithium-Halogen Exchange Review: Bailey, W. F., & Patricia, J. J.[9] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988 , 352(1-2), 1-46. Link

-

General Formylation Protocol: "Preparation of aromatic aldehydes via lithiation." Organic Syntheses, Coll. Vol. 6, p. 901 (1988 ). Link

-

Safety with Organolithiums: Schwindt, M. A., et al. "Safe handling of organolithium reagents in the laboratory." Organic Process Research & Development, 2007 . Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 5. CN102351655A - Synthesis method of 4-isopropylresorcinol - Google Patents [patents.google.com]

- 6. P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene - Eureka | Patsnap [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates [organic-chemistry.org]

Methylation of 4-bromo-2-isopropylphenol to form 4-Bromo-2-isopropylanisole

An Application Note and Protocol for the Synthesis of 4-Bromo-2-isopropylanisole via Methylation of 4-bromo-2-isopropylphenol

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-2-isopropylanisole through the methylation of 4-bromo-2-isopropylphenol. The protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. By explaining the causality behind experimental choices, this guide aims to equip the user with the necessary insights for successful synthesis and potential optimization.

Scientific Foundation: The Williamson Ether Synthesis

The methylation of 4-bromo-2-isopropylphenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves two key steps:

-

Deprotonation: The phenolic proton of 4-bromo-2-isopropylphenol is acidic and is removed by a suitable base to form a potent nucleophile, the corresponding phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol quantitatively without promoting side reactions.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic methyl group of the methylating agent (in this protocol, dimethyl sulfate). This attack displaces the leaving group (the sulfate ion) in a single, concerted step, forming the desired ether product, 4-Bromo-2-isopropylanisole.[2]

The alkylating agent must be a primary or methyl halide/sulfate for the SN2 pathway to be efficient.[1] Secondary and tertiary alkylating agents are prone to undergoing elimination reactions (E2) in the presence of a strong base like a phenoxide.[3]

Caption: Figure 1: Reaction Mechanism

Hazard Analysis and Mitigation

Utmost caution is required when handling the reagents for this synthesis. A thorough risk assessment must be conducted before commencing any experimental work.

| Reagent | Key Hazards | Mitigation and Handling Precautions |

| 4-bromo-2-isopropylphenol | Harmful if swallowed. Causes skin and serious eye irritation.[4][5] | Wear standard personal protective equipment (PPE): nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated area.[6] |

| Dimethyl Sulfate | EXTREMELY TOXIC & PROBABLE HUMAN CARCINOGEN . Fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[7][8][9] Effects of exposure may be delayed.[7][10] | MUST be handled in a certified chemical fume hood. Use appropriate impermeable gloves (e.g., butyl rubber or Viton), safety goggles, and a lab coat.[7] Have an emergency quench solution (e.g., dilute ammonium hydroxide) readily available. All equipment in contact with dimethyl sulfate must be decontaminated. |

| Sodium Hydroxide (NaOH) | Corrosive. Causes severe skin burns and eye damage. | Wear appropriate PPE. Handle with care, as it is hygroscopic and can generate heat upon dissolution. |

| Acetone | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from ignition sources. Use in a well-ventilated area, preferably a fume hood. |

| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. | Keep away from ignition sources. Store in a tightly sealed container. Check for peroxides before use if the container has been opened previously. |

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjustments may be necessary for different scales.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Molar Eq. |

| 4-bromo-2-isopropylphenol | 26307-50-6 | 215.09 | 1.075 g | 1.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.22 g | 1.1 |

| Dimethyl Sulfate | 77-78-1 | 126.13 | 0.50 mL (0.66 g) | 1.05 |

| Acetone | 67-64-1 | 58.08 | 25 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | ~50 mL | - |

| 1 M HCl (aq) | 7647-01-0 | - | ~20 mL | - |

| Saturated NaCl (Brine) | 7647-14-5 | - | ~20 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Experimental Workflow

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-isopropylphenol (1.075 g, 5.0 mmol) and acetone (25 mL). Stir until the solid dissolves. Add powdered sodium hydroxide (0.22 g, 5.5 mmol) to the solution. Stir the resulting suspension at room temperature for 20 minutes.

-

Addition of Methylating Agent: In a chemical fume hood, carefully draw dimethyl sulfate (0.50 mL, 5.25 mmol) into a syringe. Add the dimethyl sulfate dropwise to the stirring suspension over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of water. Rinse the reaction flask with a small amount of diethyl ether (~10 mL) and add it to the separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Workup - Washing: Combine the organic layers. Wash the combined organic phase sequentially with 1 M HCl (1 x 20 mL) to remove any unreacted base, followed by saturated aqueous sodium chloride (brine) (1 x 20 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield pure 4-Bromo-2-isopropylanisole.

Product Characterization

The identity and purity of the synthesized 4-Bromo-2-isopropylanisole should be confirmed through spectroscopic analysis.

-

Appearance: Expected to be a colorless to light yellow oil or low-melting solid.

-

Molecular Weight: 229.11 g/mol .[11]

-

Expected Spectroscopic Data:

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), isopropyl group (septet for CH, ~3.3 ppm; doublet for CH₃, ~1.2 ppm), and aromatic protons. |

| ¹³C NMR | Signals for the methoxy carbon (~56 ppm), isopropyl carbons, and aromatic carbons. |

| FT-IR (cm⁻¹) | Absence of a broad O-H stretch from the starting phenol (~3200-3600 cm⁻¹). Presence of C-O-C stretches (asymmetric ~1250 cm⁻¹, symmetric ~1040 cm⁻¹).[12] Aromatic C-H stretches (~3000-3100 cm⁻¹) and aliphatic C-H stretches (~2850-2960 cm⁻¹).[13][14] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete deprotonation of the phenol. | Ensure the base is of good quality and used in slight excess (1.1 eq.). Consider a stronger base like potassium carbonate if issues persist.[15] |

| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but must be done cautiously with volatile solvents. | |

| Starting Material Remains | Ineffective methylating agent. | Ensure the dimethyl sulfate is not old or decomposed. |

| Reaction has not gone to completion. | See "Low Yield" suggestions. | |

| Presence of Side Products | C-alkylation of the phenoxide. | This is less common with phenols but can occur.[16] Using a polar aprotic solvent like acetone or DMF generally favors the desired O-alkylation. |

Conclusion

The methylation of 4-bromo-2-isopropylphenol to 4-Bromo-2-isopropylanisole via the Williamson ether synthesis is an effective and reliable transformation. Success hinges on the careful selection of reagents, adherence to anhydrous conditions during the reaction, and stringent observation of safety protocols, particularly when handling the highly toxic methylating agent, dimethyl sulfate. The provided protocol, coupled with in-process monitoring and appropriate final product characterization, offers a robust framework for the synthesis of this valuable chemical intermediate.

References

-

Bartleby.com. (2021, August 17). IR Spectrum Of Anisole. Available at: [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Available at: [Link]

-

Vaia. Treatment of anisole - Organic Chemistry. Available at: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

-

Sevron Safety Solutions. (2016, September 20). Dimethyl sulphate Safety Data Sheet. Available at: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. Available at: [Link]

-

ResearchGate. FT-IR spectra of control and treated anisole. Available at: [Link]

-

CPAchem Ltd. Safety data sheet - Dimethyl sulfate. Available at: [Link]

- Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Organic Letters, 12(6), 1192–1195.

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Chem LibreTexts. (2015, March 7). Anisole. Available at: [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

-

Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]

-

Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... Available at: [Link]

-

Cochise College. SAFETY DATA SHEET - 4-Bromo-2-isopropylphenol. Available at: [Link]

-

Loba Chemie. (2016, May 6). 4-BROMOANISOLE FOR SYNTHESIS MSDS. Available at: [Link]

-

PubChem. 4-Bromo-2-isopropyl-1-methoxybenzene. Available at: [Link]

-

LookChem. 4-Bromo-3-isopropylanisole. Available at: [Link]

-

ResearchGate. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

- Google Patents. CN104230675A - Preparation method of 4-bromoanisole.

-

Alkali Scientific. 2-Bromo-4-methylanisole. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromo-2-isopropylphenol | 26307-50-6 [sigmaaldrich.com]

- 5. cochise.edu [cochise.edu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 10. nj.gov [nj.gov]

- 11. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 13. vaia.com [vaia.com]

- 14. researchgate.net [researchgate.net]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

Troubleshooting & Optimization

Separation of 4-Bromo and 6-Bromo-2-isopropylanisole isomers

Technical Support Center: Isomer Separation Protocol Ticket ID: ISO-SEP-BR-ANI-0406 Subject: Separation of 4-Bromo-2-isopropylanisole and 6-Bromo-2-isopropylanisole Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are dealing with the separation of regioisomers resulting from the bromination of 2-isopropylanisole.

-

Target A (Major): 4-Bromo-2-isopropylanisole (Para to methoxy, sterically favored).

-

Target B (Minor): 6-Bromo-2-isopropylanisole (Ortho to methoxy, sterically hindered).

The Challenge: These isomers possess similar boiling points due to identical molecular weights and functional groups.[1][2] However, their structural symmetry and polarity differences (dipole moments) allow for separation via high-efficiency vacuum distillation (for bulk enrichment) and flash chromatography or crystallization (for high purity).

Module 1: Analytical Diagnosis & Identification

Q: How do I definitively distinguish between the 4-Bromo and 6-Bromo isomers before attempting separation?

A: You cannot rely solely on retention time without a standard. You must use 1H NMR for structural validation.[2]

Protocol:

-

Isolate a small aliquot of your crude mixture.

-

Run 1H NMR (CDCl3). Focus on the aromatic region (6.5 – 7.5 ppm).[1][2]

| Feature | 4-Bromo-2-isopropylanisole (Major) | 6-Bromo-2-isopropylanisole (Minor) |

| Symmetry | Asymmetric substitution (1,2,4-pattern). | 1,2,3-trisubstituted pattern (crowded).[2][3] |

| Coupling | Look for a doublet (d) (H at C6, ortho to OMe) and a doublet of doublets (dd) (H at C5). | Look for a triplet (t) or dd pattern characteristic of the 3,4,5 protons if resolution allows, but key is the absence of the para-coupling pattern.[1] |

| Key Shift | The proton at C3 (ortho to iPr) will be a doublet with meta-coupling (~2 Hz) or obscured. | The proton at C4 (para to OMe) is often distinct.[1][2] |

Self-Validation Checkpoint:

-

If you see a dominant set of signals with a clear ABX or ABC pattern and a strong singlet for OMe (~3.8 ppm), assign the major product as the 4-Bromo.[1] The 6-Bromo is sterically crowded; its OMe signal may be slightly shifted upfield due to shielding by the adjacent iPr and Br groups (ortho-effect).

Module 2: Distillation Strategies (Bulk Separation)

Q: Can I separate these isomers using standard vacuum distillation?

A: Standard distillation will likely fail to achieve >95% purity due to the small boiling point differential (

Thermodynamic Profile:

-

4-Bromo (Para): Higher Boiling Point (More linear, better stacking).[2]

-

6-Bromo (Ortho): Lower Boiling Point (Steric inhibition of intermolecular forces; "globular" shape).

Troubleshooting Guide:

-

Issue: "Product is degrading/discoloring."

-

Cause: Thermal instability of the C-Br bond or ether cleavage at high T.[1]

-

Solution: Lower the pressure to < 2 mmHg . Keep pot temperature below 140°C.

-

Module 3: Chromatographic Separation (High Purity)

Q: Distillation didn't give me 99% purity. How do I optimize the Flash Chromatography?

A: The polarity difference is your lever here.[1][2] The 6-Bromo isomer is generally less polar than the 4-Bromo isomer because the dipoles of the ether oxygen and the ortho-bromine partially cancel or are sterically shielded.[1]

Optimized Protocol:

-

Stationary Phase: Silica Gel (40-63 µm).[2]

-

Mobile Phase: Hexane/Ethyl Acetate (Start 100:0

98:2).[1][2] -

Loading: <1% of column mass (strict loading is required for difficult separations).

Visual Workflow (Decision Tree):

Caption: Logical workflow for selecting the appropriate separation modality based on isomer ratio and purity requirements.

Module 4: Crystallization (Scalability)

Q: Is there a non-chromatographic way to get pure 4-Bromo-2-isopropylanisole?

A: Yes, likely via melt crystallization or solvent recrystallization.[2] The para-isomer (4-Br) typically has a significantly higher melting point than the ortho-isomer (6-Br), which is often an oil at room temperature.

Protocol:

-

Solvent: Dissolve the enriched mixture (from distillation) in a minimum amount of hot Methanol or Pentane (cooling required).[2]

-

Cooling: Slowly cool to -20°C.

-

Filtration: The solid precipitate is almost exclusively the 4-Bromo isomer.[1][2] The filtrate (mother liquor) will be enriched in the 6-Bromo isomer.

Self-Validating Checkpoint:

-

If the MP range is sharp (< 2°C range), the crystals are pure.[1]

-

If the MP is broad or the solid is "mushy," re-crystallize.[1]

References & Authority

-

Mechanism & Regioselectivity:

-

Bromination of Anisoles: The methoxy group directs ortho/para.[1][2][5] The isopropyl group adds steric bulk, heavily favoring the 4-position (para to OMe) over the 6-position (ortho to OMe, flanked by iPr).

-

Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[2] Wiley.[2][6] (General EAS principles).

-

-

Separation Analogies (Bromoanisoles):

-

Barton, B., & Senekal, U. (2024).[2][7] Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

-

Context: Discusses the difficulty of separating bromoanisole isomers by distillation due to close boiling points (216°C vs 223°C) and offers host-guest chemistry as an alternative.

-

-

Synthesis & Properties:

-

Chromatographic Behavior:

-

Ortho vs Para Separation: Ortho-substituted aromatics generally elute faster on silica gel (lower retention factor,

) compared to para-isomers due to steric shielding of the polar functional group. -

Source:Journal of Chromatography A (General retention rules for substituted benzenes).

-

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-2-isopropylanisole before handling. These compounds are likely skin irritants and potential sensitizers.[2]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 4. 4-溴-2-甲基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Mechanisms of ortho and para bromo anisole from anisole Explain the reac.. [askfilo.com]

- 6. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Technical Support Center: Purification of 4-Bromo-1-isopropyl-2-methoxybenzene

The following guide is a specialized Technical Support resource designed for researchers purifying 4-Bromo-1-isopropyl-2-methoxybenzene (and its close regioisomers) via vacuum distillation.

It prioritizes thermal stability , isomer separation , and vacuum integrity , as these are the critical failure points for brominated aromatic ethers.

Ticket Subject: Vacuum Distillation Protocol & Troubleshooting Applicable Compound: 4-Bromo-1-isopropyl-2-methoxybenzene (and analogs such as 4-Bromo-2-isopropyl-1-methoxybenzene) Physical State: Viscous liquid (oil) or low-melting solid. Critical Hazard: Thermal decomposition releasing HBr/Br₂; oxidation-induced discoloration.

Part 1: Pre-Distillation Assessment (The Setup)

Before heating, verify your system against these parameters. This molecule has a high atmospheric boiling point (est. 260–280°C). Distilling at atmospheric pressure will result in decomposition.

Q: What are the target vacuum and temperature parameters?

A: You must operate under high vacuum to keep the bath temperature below the decomposition threshold (approx. 180°C).

| Parameter | Target Range | Scientific Rationale |

| Vacuum Pressure | 0.1 – 1.0 mmHg (Torr) | Reduces boiling point (BP) to a manageable 100–130°C range, preventing hydrodebromination. |

| Bath Temperature | 20°C > Vapor Temp | Maintain a thermal gradient. If the bath is >180°C, you risk polymerization or cleavage of the methoxy group. |

| Condenser Temp | 40–50°C (Warm Water) | Critical: This compound is a heavy oil/low-melting solid. Cold water (0°C) may cause it to crystallize and clog the condenser. |

| Collection Flasks | 3 (Pre-run, Main, Tail) | Required to separate lower-boiling impurities (e.g., unreacted cumene derivatives) and higher-boiling dibromo byproducts. |

Q: Which distillation column should I use?

A: Use a Vigreux column (15–20 cm) or a Short Path head depending on purity needs.

-

Use Vigreux: If you suspect the presence of regioisomers (e.g., ortho-bromo vs. para-bromo). The added theoretical plates are necessary for separation.

-

Use Short Path: If the material is already >90% pure and you simply need to remove color/tar. This minimizes residence time and thermal stress.

Part 2: Operational Troubleshooting (The Process)

Workflow Diagram: Distillation Logic

Caption: Decision matrix for monitoring vacuum stability and distillate quality during purification.

Part 3: Troubleshooting FAQs

Issue 1: The Distillate is Turning Yellow/Brown

Diagnosis: This is likely due to oxidative degradation or the liberation of elemental bromine (Br₂).

-

The Mechanism: Brominated aromatic ethers are light- and heat-sensitive. Trace HBr formation can catalyze further decomposition (autocatalysis).

-

The Fix:

-

Copper Stabilizer: Add a few strands of polished, clean copper wire to the receiving flask. Copper reacts with free bromides/Br₂, preventing them from catalyzing further degradation.

-

Nitrogen Bleed: Ensure the capillary bleed (if used) is connected to a dry Nitrogen/Argon source, not ambient air. Oxygen accelerates discoloration at high temperatures.

-

Protect from Light: Wrap the receiving flask in aluminum foil.

-

Issue 2: Severe Bumping (Uncontrolled Boiling)

Diagnosis: "Bumping" occurs when superheating happens before bubble nucleation, common in viscous oils under vacuum.

-

The Fix:

-

Stirring: Use a magnetic stir bar capable of high RPM. Boiling chips are useless in vacuum.[1][2]

-

Ebulliator: If stirring is insufficient, use a glass capillary ebulliator introducing a microscopic stream of inert gas (N₂) into the bottom of the flask. This provides nucleation sites.

-

Flask Size: Ensure the boiling flask is no more than half full .

-

Issue 3: Product Solidifies in the Condenser

Diagnosis: The compound’s melting point is likely near or above the temperature of your coolant.

-

The Fix:

-

Switch Coolant: Do not use tap water or a chiller. Use a recirculating heater set to 45°C .

-

Heat Gun: Keep a heat gun nearby to gently warm the condenser bridge if crystals begin to bridge the gap. Caution: Do not overheat the joints.

-

Issue 4: Vacuum Pressure Fluctuates

Diagnosis: Volatile impurities (solvent, moisture) are off-gassing, or there is a leak.

-

The Fix:

-

Degassing Step: Before heating the bath to distillation temperatures, stir the crude mixture under full vacuum at room temperature (or slightly warm, ~30°C) for 20 minutes. This removes residual solvents (EtOAc, DCM) that cause pressure spikes.

-

Trap Check: Ensure your cold trap (liquid N₂ or Dry Ice/Acetone) is not blocked.

-

Part 4: Post-Distillation Analysis

Once collected, the main fraction must be validated.

| Analysis Method | Expected Result | Troubleshooting Failure |

| 1H NMR | Distinct doublets for aromatics; Septet for Isopropyl CH; Singlet for OMe. | Extra peaks? Check for regioisomers (ortho vs para). These often have slightly different coupling constants (J-values). |

| TLC | Single spot (Visualize with UV). | Streaking? Indicates decomposition (phenolic byproducts). Re-distill or pass through a short silica plug. |

| Appearance | Clear, colorless to pale yellow oil. | Darkening over time? Store under Argon in the dark. |

Technical Note on Isomerism

Users often confuse 4-Bromo-1-isopropyl-2-methoxybenzene with 4-Bromo-2-isopropyl-1-methoxybenzene .

-

Check your synthesis: If you brominated 2-isopropyl-anisole, the major product is likely the para-to-methoxy isomer (4-Bromo-2-isopropyl-1-methoxybenzene).

-

Check your BP: While boiling points are similar, the melting points often differ. If your product remains liquid while the literature says "solid," you may have the other isomer or an impurity preventing crystallization [1].

References

-

PubChem. 4-bromo-1-isopropyl-2-methoxybenzene (Compound).[3] National Library of Medicine. Available at: [Link]

-

University of Rochester. Purification: Distillation at Reduced Pressures. Department of Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Bromo-1-isopropyl-2-methoxybenzene

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-Bromo-1-isopropyl-2-methoxybenzene. This guide is designed for professionals in research and drug development, offering in-depth, field-tested advice for obtaining high-purity material through crystallization. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot and optimize your purification process effectively.

Part 1: Foundational Knowledge - Understanding Your Compound

Successful purification begins with a clear understanding of the target molecule's physicochemical properties. 4-Bromo-1-isopropyl-2-methoxybenzene is a substituted aromatic ether with distinct characteristics that dictate its behavior in various solvents.

Key Structural Features:

-

Aromatic Ring: The core benzene structure is nonpolar and hydrophobic.

-

Isopropyl and Methoxy Groups: These substituents add to the molecule's organic character. The methoxy group introduces a slight polar element and a potential hydrogen bond acceptor site.[1]

-

Bromo Group: Increases the molecular weight and has a minor impact on polarity.

The molecule's structure is predominantly nonpolar, which is quantitatively confirmed by its predicted LogP value (a measure of lipophilicity).[2][3][4] This characteristic is the primary determinant for selecting an appropriate crystallization solvent system.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | [2][3] |

| Molecular Weight | 229.11 g/mol | [2][3] |

| Predicted XLogP3 | 3.7 | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Purity (Typical) | ≥95-96% | [5][6] |

Part 2: Frequently Asked Questions - Solvent System Selection

Q1: What is the guiding principle for choosing a crystallization solvent for 4-Bromo-1-isopropyl-2-methoxybenzene?

The fundamental principle is "like dissolves like".[7] An ideal crystallization solvent should exhibit a steep solubility curve for the compound of interest: high solubility at elevated temperatures and low solubility at cool temperatures.[8][9] This differential allows the compound to dissolve completely when hot and then crystallize out in a pure form upon cooling, leaving impurities behind in the "mother liquor".[10]

Given the nonpolar nature of 4-Bromo-1-isopropyl-2-methoxybenzene (LogP ≈ 3.7), you should focus on nonpolar or moderately polar organic solvents.[1][2][3][4]

Q2: Which single solvents are the most promising candidates and why?

While finding a perfect single solvent can be challenging, several candidates are worth investigating based on their polarity and boiling points.

| Solvent | Rationale for Use | Potential Issues |

| Heptane/Hexane | Good nonpolar solvents that should exhibit low solubility at room temperature, potentially increasing significantly upon heating.[11] | High solubility even when hot may be an issue. Prone to causing the compound to "oil out" rather than crystallize.[12] |

| Methanol/Ethanol | These polar solvents are likely poor solvents for this nonpolar compound at room temperature.[13] Solubility may increase sufficiently upon heating to make them viable. | The compound may have very limited solubility even at the boiling point, leading to the use of large solvent volumes and poor recovery. |

| Isopropanol | Its polarity is intermediate between ethanol and hydrocarbons. It may provide the ideal solubility profile. | Requires experimental validation; solubility data is not readily available. |

| Toluene | As an aromatic solvent, it shares structural similarity with the compound, suggesting good solubility.[14] Its high boiling point is advantageous. | The compound might be too soluble even at low temperatures, leading to poor yield.[14] |

Q3: My compound seems too soluble or too insoluble in every single solvent I try. What is the next step?

This is a very common scenario, and the solution is to use a mixed-solvent system, also known as a solvent-anti-solvent pair.[8][15] This technique offers fine control over the solubility. The process involves dissolving your compound in a minimal amount of a "good" or "soluble" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent" in which the compound is insoluble is added dropwise until the solution becomes persistently cloudy (the saturation point).[15] The two solvents must be miscible with each other.[8][16]

Recommended Solvent Pairs for 4-Bromo-1-isopropyl-2-methoxybenzene:

| "Good" Solvent (Soluble) | "Poor" Solvent (Anti-Solvent) | Rationale & Comments |

| Dichloromethane (DCM) | Hexane or Heptane | A classic pair. DCM readily dissolves many organic compounds, while hexane is a strong anti-solvent. The high volatility of DCM can be a drawback. |

| Ethyl Acetate | Hexane or Heptane | A very common and effective pair for compounds of intermediate polarity.[8][17] |

| Acetone | Hexane or Heptane | Similar to ethyl acetate/hexane, this is a robust and widely used system.[12] |

| Toluene | Hexane or Heptane | Excellent for aromatic compounds. Adding hexane to a hot toluene solution upon cool-down can induce excellent crystal formation.[8][17] |

| Methanol | Water | A common pair for moderately polar compounds.[14][17] Given the high LogP of the target, this may be less effective, but it is simple to try. Be cautious, as water can sometimes promote oiling out. |

Part 3: Experimental Protocols & Workflows

The following are detailed, step-by-step methodologies for performing crystallization.

General Crystallization Workflow

Caption: Decision tree for troubleshooting common crystallization issues.

Q4: My compound has "oiled out," forming a liquid layer instead of crystals. What went wrong and how do I fix it?

A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly. [15][18]* Primary Cause: The solubility of the compound decreases so rapidly upon cooling that it crashes out of solution as a supercooled liquid. High levels of impurities can also depress the melting point, exacerbating the issue. [18]* Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (10-20%) of additional hot solvent to make the solution slightly less concentrated. [18]Then, allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help. [18]If the problem persists, the chosen solvent system may be inappropriate, and another should be screened.

Q5: The solution has cooled, even in an ice bath, but no crystals have formed. What should I do?

A5: This indicates that the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event to begin crystallization.

-